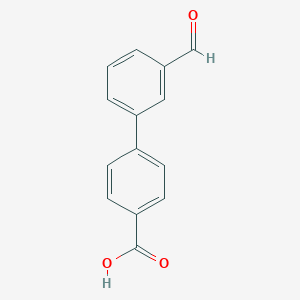

4-(3-formylphenyl)benzoic Acid

Descripción general

Descripción

BIBF-1202 es un metabolito carboxilato de nintedanib, un inhibidor de la tirosina quinasa de molécula pequeña. Nintedanib se utiliza en el tratamiento de la fibrosis pulmonar idiopática, la enfermedad pulmonar intersticial asociada a la esclerosis sistémica y el cáncer de pulmón no microcítico. BIBF-1202 se forma a partir de nintedanib mediante esterasas intracelulares y conserva parte de la actividad farmacológica de su compuesto original .

Métodos De Preparación

BIBF-1202 se sintetiza mediante la escisión hidrolítica del éster de nintedanib. Esta reacción es catalizada por esterasas, principalmente en el hígado. La fracción de ácido libre resultante, BIBF-1202, se glucuronida entonces mediante enzimas de uridina 5'-difosfato-glucuronosiltransferasa (UGT) para formar glucurónido de BIBF-1202 . Los métodos de producción industrial para BIBF-1202 implican la síntesis a gran escala de nintedanib seguida de su hidrólisis enzimática y posterior purificación .

Análisis De Reacciones Químicas

BIBF-1202 se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: BIBF-1202 puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir BIBF-1202 en sus derivados alcohólicos correspondientes.

Sustitución: BIBF-1202 puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. .

Aplicaciones en investigación científica

BIBF-1202 tiene varias aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de la tirosina quinasa y sus metabolitos.

Biología: Se estudia por su papel en las vías de señalización celular y sus efectos sobre la proliferación y la apoptosis celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en diversas enfermedades, como el cáncer y las enfermedades fibróticas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón en química analítica

Aplicaciones Científicas De Investigación

BIBF-1202 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of tyrosine kinase inhibitors and their metabolites.

Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and fibrotic diseases.

Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry

Mecanismo De Acción

BIBF-1202 ejerce sus efectos inhibiendo múltiples receptores de tirosina quinasa (RTK) y tirosina quinasas no receptoras (nRTK). Se dirige a los receptores del factor de crecimiento endotelial vascular (VEGFR), los receptores del factor de crecimiento derivado de plaquetas (PDGFR) y los receptores del factor de crecimiento de fibroblastos (FGFR). Al bloquear estas vías, BIBF-1202 inhibe la angiogénesis, el crecimiento tumoral y la metástasis .

Comparación Con Compuestos Similares

BIBF-1202 es similar a otros inhibidores de la tirosina quinasa, como sorafenib y sunitinib. Es único en su capacidad de inhibir múltiples RTK y nRTK simultáneamente. Esta actividad de amplio espectro hace que BIBF-1202 sea particularmente eficaz para tratar enfermedades complejas como el cáncer y la fibrosis. Algunos compuestos similares son:

Sorafenib: Inhibe las quinasas VEGFR, PDGFR y RAF.

Sunitinib: Inhibe las quinasas VEGFR, PDGFR y KIT.

Axitinib: Inhibe VEGFR y PDGFR .

Actividad Biológica

4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .

- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.

Anti-inflammatory and Anticancer Activities

Research has indicated that this compound may possess anti-inflammatory and anticancer properties:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various derivatives of this compound against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .

Study 2: Anti-inflammatory Potential

In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Summary

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Antimicrobial | 1.56 | Effective against A. baumannii |

| Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |

| Anticancer | N/A | Inhibits cancer cell growth |

Propiedades

IUPAC Name |

4-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383350 | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-23-6 | |

| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.